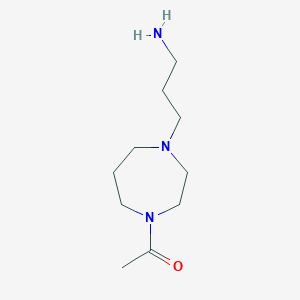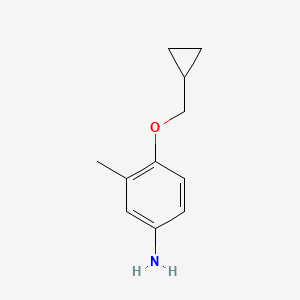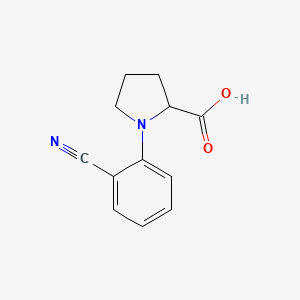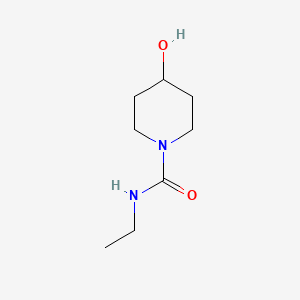
3-(4-Acetyl-1,4-diazepan-1-YL)propan-1-amine
Overview
Description
3-(4-Acetyl-1,4-diazepan-1-YL)propan-1-amine, also known as 4-Acetyl-1,4-diazepan-1-amine, is a synthetic compound commonly used in scientific research. It is a derivative of the amino acid alanine and is a member of the diazepane family. 4-Acetyl-1,4-diazepan-1-amine is a white, crystalline solid with a melting point of 135-137°C and a boiling point of 264-266°C. It is soluble in water and ethanol, and is insoluble in benzene.
Scientific Research Applications
Surface Functionalization of Silica Nanoparticles
This compound is utilized in the surface functionalization of silica nanoparticles. By attaching to the surface, it provides a positive charge in neutral and weakly acidic aqueous suspension, which is crucial for various applications, including biomedicine and agriculture . The presence of the amine group allows for charge reversal and enables cargo loading, which is significant for targeted delivery systems.
Biosensor Development
The compound plays a vital role in biosensor development. It is used in the silanization process on oxide surfaces, which is a critical step in creating highly sensitive and selective biosensors . The bifunctional nature of this compound and its ability to form stable monolayers make it ideal for immobilizing bioreceptors, leading to improved repeatability and sensitivity of the biosensor.
Colloidal Stability Studies
The colloidal stability of nanoparticles is a significant concern in various applications. The compound is studied for its effects on the colloidal stability and dissolution behavior of nanoparticles, which is crucial for their safe and effective use in consumer products and industrial processes .
properties
IUPAC Name |
1-[4-(3-aminopropyl)-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-10(14)13-7-3-6-12(8-9-13)5-2-4-11/h2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLPARYNACLMET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-Aminopropyl)-1,4-diazepan-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(2-Methylcyclohexyl)oxy]aniline](/img/structure/B1386117.png)
![1-[5-Fluoro-2-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1386118.png)




![3-[4-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B1386128.png)
![N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine](/img/structure/B1386131.png)


![1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine](/img/structure/B1386135.png)